2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolo-pyridazine ring, the introduction of the methoxy and benzyloxy groups, and the attachment of the acetamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolo-pyridazine ring, which is a fused ring system containing nitrogen atoms. The benzyloxy and methoxy groups are likely to be attached to this ring. The acetamide group would also be attached to the ring system .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzyloxy, methoxy, and acetamide groups could potentially make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the nonpolar benzyloxy and methoxy groups could affect its solubility in different solvents .Scientific Research Applications
Heterocyclic Compound Synthesis and Structural Analysis
Heterocyclic compounds, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, have significant pharmaceutical importance. A study by Sallam et al. (2021) illustrates the synthesis and structure analysis of these compounds, using techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. This research underscores the importance of such compounds in medicinal chemistry for their potential pharmaceutical applications (Sallam et al., 2021).
Insecticidal Assessment
Fadda et al. (2017) demonstrated the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety. This research highlights the agricultural applications of triazolo[4,3-b]pyridazine derivatives, suggesting their potential use in pest control strategies (Fadda et al., 2017).
Anthelmintic Evaluation
Kumar and Sahoo (2014) evaluated novel synthesized 1,2,4-triazole moiety clubbed with the benzimidazole ring for anthelmintic activity. This study contributes to the field of veterinary medicine and parasitology, providing insights into the development of new anthelmintic agents (Kumar & Sahoo, 2014).
Allelochemicals in Agriculture
The microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals have been reviewed by Fomsgaard et al. (2004), emphasizing their role in suppressing weeds and soil-borne diseases in agriculture (Fomsgaard et al., 2004).
Synthetic Methodologies and Biological Activities
Several studies focus on the synthesis of novel compounds with potential biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. These investigations highlight the utility of 2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide derivatives in developing new therapeutic agents with low toxicity and effective anticancer properties (Li et al., 2008; Abu‐Hashem et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-23-16-8-7-13-18-19-14(21(13)20-16)9-17-15(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKJTHXWSDTAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)COCC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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